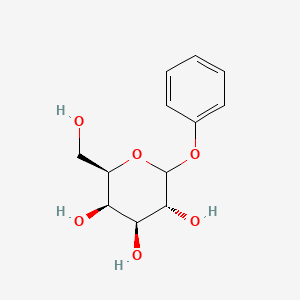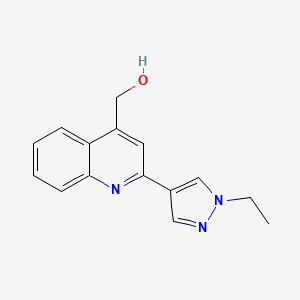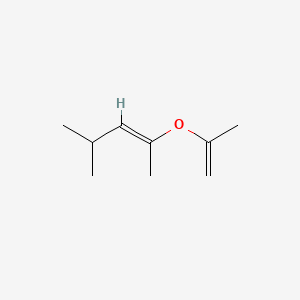![molecular formula C14H15N5O B14163119 N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide is a synthetic compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylbutenylidene group and a triazolylacetamide moiety, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide typically involves a multi-step process:
Formation of the Phenylbutenylidene Intermediate: This step involves the reaction of 4-phenylbut-3-en-2-one with an appropriate amine under acidic or basic conditions to form the phenylbutenylidene intermediate.
Introduction of the Triazolylacetamide Moiety: The intermediate is then reacted with 1,2,4-triazole and acetic anhydride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenylbutenylidene oxides.
Reduction: Formation of reduced triazolylacetamide derivatives.
Substitution: Formation of halogenated triazolylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent or conductive materials.
Mecanismo De Acción
The mechanism of action of N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)propanamide
- N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)butanamide
Uniqueness
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific structural features, such as the phenylbutenylidene group and the triazolylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H15N5O |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15N5O/c1-12(7-8-13-5-3-2-4-6-13)17-18-14(20)9-19-11-15-10-16-19/h2-8,10-11H,9H2,1H3,(H,18,20)/b8-7+,17-12+ |
Clave InChI |
SNZOOXVKWUNHJR-VGMCZUJFSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CN1C=NC=N1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC(=NNC(=O)CN1C=NC=N1)C=CC2=CC=CC=C2 |
Solubilidad |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
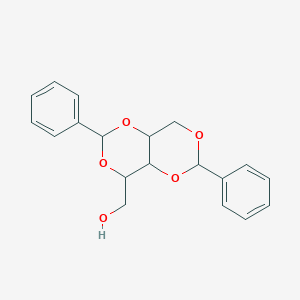
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)

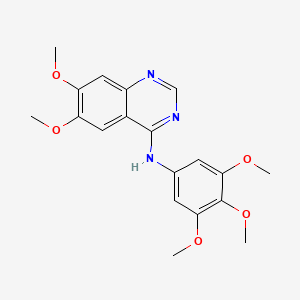


![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)

